Copper iron oxide (CuFe2O4, CAS 12018-79-0), commonly known as copper ferrite, is a bimetallic spinel oxide characterized by an inverse spinel crystal structure where Cu2+ and Fe3+ ions occupy specific octahedral and tetrahedral sites. In industrial and laboratory procurement, it is primarily sourced as a magnetically recoverable catalyst, an advanced electrode material, and an oxygen carrier for chemical looping processes. Unlike simple physical mixtures of copper and iron oxides, synthesized CuFe2O4 offers intrinsic superparamagnetic properties at the nanoscale, thermal stability up to 900 °C, and bimetallic redox capabilities. Its baseline value proposition lies in providing simultaneous magnetic separability and bimetallic catalytic activity, making it a critical material for advanced oxidation processes (AOPs), gas sensing, and electromagnetic applications where standard iron oxides lack sufficient reactivity [1].
Buyers attempting to substitute copper ferrite with simple iron oxides (e.g., Fe3O4, Fe2O3), simple copper oxides (CuO), or other spinel ferrites (CoFe2O4, NiFe2O4) frequently encounter measurable performance drop-offs in catalytic and thermal applications. Physical mixtures of CuO and Fe2O3 lack the atomic-level Cu-Fe synergistic electron transfer required to rapidly cycle Fe3+/Fe2+ in Fenton-like reactions, leading to slower degradation rates and higher chemical consumption. Furthermore, compared to cobalt or nickel ferrites, CuFe2O4 possesses a lower activation temperature for redox processes and distinct magnetic anisotropy. Substituting CuFe2O4 with Fe3O4 in inductive heating or electromagnetic applications results in lower specific absorption rates (SAR), requiring higher material loading to achieve the same thermal output, which disrupts formulation rheology and process economics [1].
In comparative evaluations of magnetic heating efficacy under alternating magnetic fields (19 kA/m, 120 kHz), monodisperse CuFe2O4 nanoparticles demonstrated a maximum Specific Absorption Rate (SAR) of 44.9 W/g. Under identical conditions, standard Fe3O4 (magnetite) nanoparticles achieved an SAR of 18.5 W/g. This 2.4-fold increase in heating efficiency is attributed to the lower anisotropy energy of CuFe2O4, which allows for a faster approach to magnetic saturation and a more rectangular hysteresis loop compared to standard magnetite [1].
| Evidence Dimension | Specific Absorption Rate (SAR) |
| Target Compound Data | 44.9 W/g (CuFe2O4) |
| Comparator Or Baseline | 18.5 W/g (Fe3O4 / Magnetite) |
| Quantified Difference | 2.4-fold higher heat generation capability |
| Conditions | Alternating magnetic field at 19 kA/m and 120 kHz |
Allows formulators of inductive heating agents or electromagnetic composites to reduce magnetic filler loading by over 50% while maintaining target thermal output.
When evaluated for the oxidative degradation of the antibiotic sulfamethoxazole (SMX) using hydroxylamine (HA) activation, the intact CuFe2O4 spinel structure outperformed its constituent simple oxides. The CuFe2O4/HA system achieved an 86% reduction in SMX concentration within 300 seconds. In contrast, parallel assays using simple CuO, simple Fe2O3, or a physical mixture of CuO and Fe2O3 achieved less than 12% degradation under identical timeframes and conditions. The performance difference is linked to the abundance of surface hydroxyl groups and oxygen vacancies intrinsic to the synthesized CuFe2O4 lattice, which drive rapid hydroxyl radical generation [1].
| Evidence Dimension | Sulfamethoxazole (SMX) degradation efficiency at 300 seconds |
| Target Compound Data | 86% degradation (CuFe2O4) |
| Comparator Or Baseline | <12% degradation (CuO, Fe2O3, or physical mixture) |
| Quantified Difference | >7-fold increase in degradation rate |
| Conditions | [SMX]0 = 39.5 μM, catalyst dosage = 6 g/L, [HA]0 = 1 mM, pH 6.2 |
Proves that buyers must procure the pre-synthesized bimetallic spinel rather than cheaper physical mixtures of copper and iron oxides to achieve viable industrial wastewater treatment cycle times.
In chemical looping combustion (CLC) and carbon monoxide oxidation applications, the choice of the divalent metal in the ferrite spinel dictates the thermal activation threshold. Thermogravimetric and fluidized bed tests demonstrate that CuFe2O4 exhibits a lower initial reaction temperature and higher low-temperature reactivity compared to cobalt ferrite (CoFe2O4) and nickel ferrite (NiFe2O4). While NiFe2O4 suffers from reactivity decreases due to sintering after multiple redox cycles, CuFe2O4 maintains a carbon conversion rate of 96.86% at 900 °C and a carbon capture efficiency of 95.48% with thermal stability over repeated cycles[1].
| Evidence Dimension | Initial reaction temperature and cyclic thermal stability |
| Target Compound Data | Highest low-temperature CO conversion; 96.86% carbon conversion at 900 °C |
| Comparator Or Baseline | Lower low-temperature conversion (CoFe2O4) and severe cyclic sintering (NiFe2O4) |
| Quantified Difference | Superior low-temperature activation and resistance to sintering-induced deactivation |
| Conditions | Biomass chemical looping combustion, multi-cycle fluidized bed tests up to 900 °C |
Enables process engineers to run catalytic oxidation or chemical looping systems at lower temperatures, reducing energy costs and extending the operational lifespan of the oxygen carrier.
Due to its 2.4-fold higher Specific Absorption Rate (SAR) compared to standard magnetite, CuFe2O4 is selected as a magnetic filler for advanced inductive heating formulations. It allows manufacturers to achieve target thermal responses at lower material loadings, preserving the mechanical properties of the host polymer or composite matrix [1].
In industrial wastewater treatment, CuFe2O4 is procured as a magnetically separable Fenton-like catalyst. Its bimetallic synergy drives pollutant degradation rates more than 7 times faster than simple oxide mixtures, making it suitable for the continuous-flow remediation of recalcitrant pharmaceuticals and dyes [1].
For energy and environmental engineering applications, CuFe2O4 is selected over cobalt or nickel ferrites due to its lower initial reaction temperature and resistance to sintering. It serves as a stable oxygen carrier that lowers the thermal energy threshold required for biomass combustion and CO oxidation cycles [1].